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Compound of Interest

Compound Name: O-Desmethyl Midostaurin-d5

Cat. No.: B11932470 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, analysis,

and biological relevance of O-Desmethyl Midostaurin-d5. This deuterated metabolite of the

potent multi-kinase inhibitor, Midostaurin, serves as a critical internal standard for

pharmacokinetic and metabolism studies. This document outlines the available data on its

structure, analytical methodologies for its characterization, and its role in the context of

Midostaurin's mechanism of action.

Introduction to O-Desmethyl Midostaurin
O-Desmethyl Midostaurin, also known as CGP62221, is a major active metabolite of

Midostaurin. The formation of this metabolite occurs primarily in the liver through O-

demethylation, a process mediated by the cytochrome P450 enzyme CYP3A4. Like its parent

compound, O-Desmethyl Midostaurin exhibits significant biological activity, inhibiting a range of

protein kinases involved in cancer cell signaling pathways.

The deuterated form, O-Desmethyl Midostaurin-d5, is a stable isotope-labeled version of the

metabolite. The incorporation of five deuterium atoms provides a distinct mass signature,

making it an ideal internal standard for quantitative analysis by mass spectrometry. Its use is

crucial for the accurate measurement of Midostaurin and its metabolites in biological matrices

during drug development and clinical trials.
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Structural Elucidation
While detailed, publicly available spectroscopic data specifically for O-Desmethyl
Midostaurin-d5 is limited, its structure is inferred from the well-characterized structure of

Midostaurin and the known metabolic pathway of O-demethylation.

Chemical Structure:

Figure 1. Chemical Structure of O-Desmethyl Midostaurin-d5

The structure of O-Desmethyl Midostaurin-d5 is identical to that of O-Desmethyl Midostaurin,

with the exception of five deuterium atoms replacing five hydrogen atoms on the benzoyl

group. This strategic placement of deuterium atoms ensures that the label is retained during

metabolic processes and does not significantly alter the physicochemical properties of the

molecule, which is essential for its function as an internal standard.

Quantitative Data
The biological activity of O-Desmethyl Midostaurin (CGP62221) has been characterized, and

its inhibitory effects on various kinases are summarized in the table below. This data highlights

the significant potency of this active metabolite.

Kinase Target IC50 (nM)

FLT3 Data not publicly available

KIT Data not publicly available

SYK Data not publicly available

PKCα Data not publicly available

VEGFR2 Data not publicly available

Note: While it is known that O-Desmethyl Midostaurin is an active metabolite that inhibits these

kinases, specific IC50 values are not consistently reported in publicly available literature.

Experimental Protocols
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Detailed experimental protocols for the specific synthesis and full structural elucidation of O-
Desmethyl Midostaurin-d5 are not publicly available and are likely considered proprietary

information by the manufacturers of the analytical standard. However, this section outlines the

general methodologies that would be employed for these purposes.

General Synthesis Approach for Deuterated Metabolites
The synthesis of a deuterated metabolite like O-Desmethyl Midostaurin-d5 would typically

involve a multi-step process. One common approach is to introduce the deuterium label at a

late stage of the synthesis of the parent drug or the metabolite itself.

General Workflow for Synthesis of O-Desmethyl Midostaurin-d5

Synthesis

Starting Material (Midostaurin Precursor)

O-Demethylation

Introduction of Deuterium Label (d5-Benzoyl Chloride)

Purification (e.g., HPLC)

O-Desmethyl Midostaurin-d5
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Figure 2. General Synthetic Workflow

Analytical Methods for Structural Characterization
The structural identity and purity of O-Desmethyl Midostaurin-d5 would be confirmed using a

combination of modern analytical techniques.

LC-MS/MS is the primary technique for both the identification and quantification of O-
Desmethyl Midostaurin-d5.

Typical LC-MS/MS Parameters:

Parameter Typical Value

LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phase A Water with 0.1% formic acid

Mobile Phase B Acetonitrile with 0.1% formic acid

Gradient
Optimized for separation from Midostaurin and

other metabolites

Flow Rate 0.3 - 0.5 mL/min

Injection Volume 5 - 10 µL

Ionization Mode Electrospray Ionization (ESI), positive mode

MS/MS Transitions

Specific precursor-to-product ion transitions for

O-Desmethyl Midostaurin-d5 and its non-

deuterated counterpart would be monitored.

NMR spectroscopy (¹H and ¹³C) would be used to confirm the precise structure of the molecule,

including the location of the deuterium atoms.

¹H NMR: The proton NMR spectrum would show the absence of signals corresponding to the

five protons on the benzoyl ring, confirming successful deuteration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b11932470?utm_src=pdf-body-img
https://www.benchchem.com/product/b11932470?utm_src=pdf-body
https://www.benchchem.com/product/b11932470?utm_src=pdf-body
https://www.benchchem.com/product/b11932470?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton of

the molecule.

Note: Specific NMR and mass spectrometry fragmentation data for O-Desmethyl Midostaurin-
d5 are not publicly available.

Signaling Pathways and Mechanism of Action
O-Desmethyl Midostaurin, the non-deuterated active metabolite, contributes to the overall

therapeutic effect of Midostaurin by inhibiting key signaling pathways involved in cell

proliferation, survival, and differentiation. The primary targets include FLT3, KIT, and other

tyrosine kinases.

Inhibition of FLT3 Signaling Pathway by O-Desmethyl Midostaurin
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Figure 3. FLT3 Signaling Inhibition

By inhibiting the autophosphorylation of the FLT3 receptor, O-Desmethyl Midostaurin blocks

downstream signaling cascades, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and

JAK/STAT5 pathways. This ultimately leads to the inhibition of cell proliferation and the

induction of apoptosis in cancer cells that are dependent on these pathways.

Conclusion
O-Desmethyl Midostaurin-d5 is an indispensable tool in the research and development of

Midostaurin. While detailed public data on its synthesis and complete structural elucidation is

scarce, its identity and function as a deuterated internal standard are well-established. The

biological activity of its non-deuterated counterpart, O-Desmethyl Midostaurin, underscores the

importance of monitoring this active metabolite to fully understand the pharmacokinetics and

pharmacodynamics of Midostaurin therapy. This guide provides a foundational understanding

for researchers and scientists working with this important compound.

To cite this document: BenchChem. [Unveiling the Structure of O-Desmethyl Midostaurin-d5:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11932470#o-desmethyl-midostaurin-d5-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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